molecular formula C18H20O4 B8643213 3,3',4,4'-Tetramethoxystilbene CAS No. 5385-62-6

3,3',4,4'-Tetramethoxystilbene

Cat. No.: B8643213
CAS No.: 5385-62-6
M. Wt: 300.3 g/mol
InChI Key: VGPRCRYWPJJTKG-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetramethoxystilbene: is a synthetic derivative of stilbene, a naturally occurring compound found in various plants. This compound is known for its potential therapeutic properties, particularly in the field of cancer research. It is structurally similar to resveratrol, a well-known polyphenol, but with enhanced bioavailability and stability due to the presence of methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base. For instance, starting from 3,5-dihydroxyacetophenone, the compound can be synthesized via methylation and subsequent Perkin condensation with substituted phenylaldehydes .

Industrial Production Methods: Industrial production methods for 3,3’,4,4’-Tetramethoxystilbene are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’-Tetramethoxystilbene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.

Major Products Formed:

    Oxidation: Formation of tetramethoxyquinones.

    Reduction: Formation of dihydrotetramethoxystilbene.

    Substitution: Formation of substituted stilbenes with different functional groups.

Comparison with Similar Compounds

Uniqueness: 3,3’,4,4’-Tetramethoxystilbene stands out due to its higher stability and bioavailability, making it more effective in therapeutic applications. Its ability to inhibit multiple cancer-related pathways simultaneously adds to its uniqueness and potential as a powerful anticancer agent .

Properties

CAS No.

5385-62-6

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3

InChI Key

VGPRCRYWPJJTKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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